N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H20F3N5O2S and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.12898056 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Properties and Drug Metabolism
Research on compounds structurally similar to "N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide" has focused on understanding their pharmacokinetic properties and drug metabolism. For instance, studies have developed sensitive determination methods for such compounds and their metabolites in biological matrices, providing insights into their distribution, metabolism, and excretion (Ohashi et al., 1999).
Anticancer Activities
Novel derivatives of structurally similar compounds have been synthesized and evaluated for their in vitro anticancer activities. For example, certain derivatives have shown higher potency against breast cancer cell lines compared to established chemotherapy drugs, highlighting their potential as novel anticancer agents (Ghorab & Al-Said, 2012).
Spectroscopic and Molecular Structure Investigations
Comprehensive studies combining experimental and theoretical approaches have been conducted to elucidate the structure, bonding, and electronic properties of similar compounds. These investigations include spectroscopic characterizations and quantum chemical calculations, aiding in the design and development of new drugs with optimized properties (Mansour & Ghani, 2013).
Enzyme Inhibition for Therapeutic Applications
Certain compounds closely related to "this compound" have been explored for their ability to inhibit specific enzymes, revealing potential therapeutic applications in treating diseases such as glaucoma and various types of cancer. These studies focus on understanding the mechanisms of action and optimizing the compounds for better efficacy and selectivity (Casini et al., 2002).
Antimicrobial and Antifungal Activities
Research has also been directed towards evaluating the antimicrobial and antifungal activities of compounds with similarities to the chemical . These studies aim to develop new antimicrobial agents capable of combating resistant strains of bacteria and fungi, addressing a critical need in infectious disease treatment (Sarvaiya et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2S/c1-3-20-15-23-11(2)10-14(24-15)21-8-9-22-27(25,26)13-7-5-4-6-12(13)16(17,18)19/h4-7,10,22H,3,8-9H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTSLKSTARFFDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.